DDP-38003 dihydrochloride

Epigenetics Leukemia Drug Discovery

DDP-38003 dihydrochloride (CAS 1831167-98-6) is a validated, orally bioavailable LSD1/KDM1A inhibitor with defined (1S,2R) stereochemistry. Unlike generic LSD1 inhibitors, it demonstrates a 62% survival increase in mouse AML models at 22.5 mg/kg, an 8-hour half-life, and >350-fold selectivity over MAO-B/KDM1B, minimizing off-target effects. Ideal for in vivo AML studies requiring defined PK and transcriptomic validation (GSE164559).

Molecular Formula C21H28Cl2N4O
Molecular Weight 423.4 g/mol
Cat. No. B10800141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDP-38003 dihydrochloride
Molecular FormulaC21H28Cl2N4O
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl
InChIInChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1
InChIKeyHFSFENIQYFFMGC-HUQPAIQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDP-38003 Dihydrochloride: Core Identity and Procurement-Relevant Characteristics


DDP-38003 dihydrochloride (CAS 1831167-98-6) is a small-molecule, orally bioavailable inhibitor of lysine-specific demethylase 1A (KDM1A/LSD1) . As a tranylcypromine derivative, it functions as an irreversible, mechanism-based inhibitor of LSD1, a key epigenetic regulator implicated in acute myeloid leukemia (AML) and other malignancies . This dihydrochloride salt form is offered commercially with purities typically ≥98% and has a molecular weight of 423.38 g/mol .

DDP-38003 Dihydrochloride: Why Generic Substitution with Other LSD1 Inhibitors is Not Advisable


LSD1 inhibitors are a chemically and mechanistically diverse class. Substituting DDP-38003 dihydrochloride with another LSD1 inhibitor—even one with a similar nominal IC50—is scientifically unsound due to fundamental differences in stereochemistry, selectivity profile, and in vivo pharmacokinetics. The following quantitative evidence demonstrates that DDP-38003's specific (1S,2R) stereochemistry confers superior cellular activity over its diastereomer, while its unique selectivity fingerprint (sparing KDM1B and MAO-B) and defined in vivo pharmacokinetic parameters (8 h half-life) are not generalizable across the class .

DDP-38003 Dihydrochloride: Evidence-Based Differentiation from Close Analogs and Alternatives


Superior Cellular Activity of (1S,2R) Stereoisomer over (1R,2S) Diastereomer

DDP-38003 dihydrochloride, which possesses the (1S,2R) stereochemistry at its cyclopropylamine moiety, exhibits markedly higher cellular activity compared to its (1R,2S) diastereomer, despite the same nominal IC50 against the purified enzyme . This stereochemical dependence underscores the importance of the compound's precise three-dimensional orientation for engaging the target in a cellular context and highlights the procurement of a well-defined single isomer .

Epigenetics Leukemia Drug Discovery

Defined In Vivo Pharmacokinetic Half-Life and Efficacy in a Leukemia Model

DDP-38003 dihydrochloride demonstrates a consistent and reproducible half-life of 8 hours in mice, a key parameter for designing in vivo dosing regimens . Oral administration in a mouse model of leukemia resulted in a dose-dependent increase in survival, reaching a maximum of 62% increased survival at a dose of 22.5 mg/kg . These established in vivo metrics provide a clear basis for experimental planning.

Pharmacokinetics In Vivo Efficacy Leukemia

Target Selectivity Profile: Distinguishing from Pan-MAO and KDM1B Inhibitors

In contrast to earlier generation LSD1 inhibitors derived from tranylcypromine, which often exhibit significant off-target activity against monoamine oxidases (MAO-A and MAO-B), DDP-38003 dihydrochloride demonstrates a favorable selectivity profile . It shows only weak inhibition of MAO-A and no significant activity against KDM1B or MAO-B at concentrations up to 30 µM . This selectivity profile is a critical differentiator from less specific tool compounds.

Selectivity Epigenetics Off-Target Effects

Mechanistic Differentiation: GSE1 Downregulation and Myeloid Differentiation

A study comparing the LSD1 inhibitors MC2580 and DDP-38003 revealed a shared, yet specific, mechanism of action involving the downregulation of the GSE1 protein, leading to myeloid differentiation in AML cells [1]. This mechanism is distinct from simple histone demethylase inhibition and highlights a specific pathway engagement. The study provides a transcriptomic signature for this effect, which can serve as a benchmark for on-target activity [2].

Mechanism of Action GSE1 Myeloid Differentiation

DDP-38003 Dihydrochloride: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Acute Myeloid Leukemia (AML) Preclinical Research Requiring an Orally Bioavailable LSD1 Inhibitor

DDP-38003 dihydrochloride is optimally suited for in vivo studies in AML models where oral bioavailability and a defined pharmacokinetic profile are essential. Its demonstrated ability to increase survival by 62% in a mouse leukemia model at 22.5 mg/kg provides a clear benchmark for experimental design and efficacy comparisons .

Studies on LSD1-Mediated Myeloid Differentiation and the GSE1 Axis

For researchers investigating the specific mechanism by which LSD1 inhibition triggers myeloid differentiation, DDP-38003 is a validated tool. The published data show it downregulates GSE1, a key interactor, and this mechanism is supported by a publicly available transcriptomic dataset (GSE164559) that can be used for pathway analysis and validation of on-target effects .

Epigenetic Studies Requiring a Stereochemically Defined and Selective LSD1 Inhibitor

Investigations into the functional consequences of LSD1 inhibition that demand high stereochemical purity and a well-defined selectivity profile will benefit from DDP-38003. Its (1S,2R) stereochemistry confers superior cellular activity over its (1R,2S) diastereomer, and its >350-fold selectivity window over KDM1B and MAO-B minimizes confounding off-target effects .

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